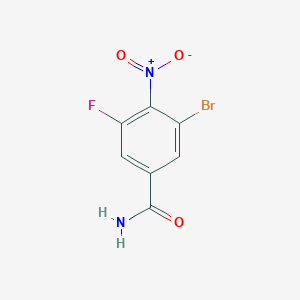

3-Bromo-5-fluoro-4-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrFN2O3 |

|---|---|

Molecular Weight |

263.02 g/mol |

IUPAC Name |

3-bromo-5-fluoro-4-nitrobenzamide |

InChI |

InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12) |

InChI Key |

QQICEQSHIXMSND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 3 Bromo 5 Fluoro 4 Nitrobenzamide and Its Derivatives

Regioselective Introduction and Functional Group Interconversion of Halogen and Nitro Moieties on the Benzene (B151609) Ring

Controlled Electrophilic Nitration Procedures

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. In the case of 3-bromo-5-fluorobenzamide, the directing effects of the existing substituents—bromo, fluoro, and benzamide (B126) groups—play a crucial role in the regioselectivity of the nitration reaction.

The mechanism for the nitration of benzene and its derivatives typically involves three key steps:

Generation of the electrophile : The nitronium ion (NO₂⁺) is generated from the reaction of concentrated nitric acid and a strong acid catalyst, usually sulfuric acid. byjus.comlibretexts.orgsavemyexams.com

Electrophilic attack : The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comsavemyexams.com

Deprotonation : A weak base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitro-substituted product. byjus.commasterorganicchemistry.com

For the synthesis of 3-bromo-5-fluoro-4-nitrobenzamide, the starting material would be 3-bromo-5-fluorobenzamide. The bromo and fluoro groups are ortho-, para-directing deactivators, while the amide group is a meta-directing deactivator. The combined directing effects of these substituents guide the incoming nitro group to the C4 position, which is ortho to the bromine atom and para to the fluorine atom. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to prevent the formation of dinitro byproducts. libretexts.org

Sequential Functionalization for Precise Substitution Patterns

Achieving the specific substitution pattern of this compound often requires a multi-step synthetic sequence. This sequential functionalization allows for the precise introduction of each substituent onto the benzene ring. yale.edu

A plausible synthetic route could start with a simpler, commercially available substituted benzene. For instance, starting with a fluorinated compound, one could introduce the bromo and nitro groups in a stepwise manner. The order of these reactions is critical to ensure the desired regiochemistry. For example, bromination of a suitable precursor followed by nitration, or vice versa, can lead to different isomers. byjus.com The choice of reagents and reaction conditions at each step is crucial for achieving high yields and purity of the final product.

Exploration of Precursors and Starting Materials

The synthesis of this compound can be approached from various precursors, offering flexibility in terms of starting material availability and cost.

Synthesis from Related Substituted Benzamide Scaffolds (e.g., 2-fluoro-4-nitrobenzamide)

One potential synthetic route involves starting from a related substituted benzamide, such as 2-fluoro-4-nitrobenzamide. google.com This precursor already contains the fluoro, nitro, and benzamide functionalities. The subsequent step would be the selective bromination of the aromatic ring. The directing effects of the existing groups would need to be carefully considered to achieve bromination at the desired position. A patent describes a method for synthesizing 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitroaniline, which could then be converted to the corresponding benzamide. google.com

Utilization of Multi-Functionalized Phenols as Synthetic Platforms

Multi-functionalized phenols can serve as versatile starting materials for the synthesis of complex aromatic compounds. rsc.orgnih.gov For example, a synthetic pathway could begin with a substituted phenol, which is then converted to the desired benzamide through a series of reactions. A related synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde (B169379) has been reported, which could potentially be oxidized to the corresponding carboxylic acid and then converted to the amide. chemicalbook.com

Specific Approaches Employing tert-Butyl N-(4-hydroxybutyl)-N-methylcarbamate as a Precursor

While a direct synthesis of this compound using tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate as a precursor is not explicitly detailed in the provided search results, this type of molecule could theoretically be used in more complex, multi-step syntheses where the carbamate (B1207046) group acts as a protecting group or directing group. However, based on the available information, this is a less direct and more complex approach compared to the other methods discussed.

Reaction Conditions and Optimization Strategies for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

Temperature : Controlling the reaction temperature is crucial, especially during nitration, to minimize the formation of unwanted byproducts. libretexts.org

Reaction Time : Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps determine the optimal reaction time to ensure complete conversion of the starting material without significant product degradation.

Catalyst : The choice and amount of catalyst, such as sulfuric acid in nitration or a Lewis acid in halogenation, can significantly impact the reaction rate and selectivity. byjus.commasterorganicchemistry.com

Solvent : The solvent can influence the solubility of reactants and the reaction pathway.

Purification Methods : After the reaction is complete, purification techniques such as recrystallization, column chromatography, or distillation are employed to isolate the desired product in high purity. For instance, a synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, involved recrystallization to achieve higher purity. researchgate.net

A study on the synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene optimized conditions to achieve a yield of up to 98.7% by carefully controlling the molar ratio of reactants, reaction temperature, and reaction time. researchgate.net Similar optimization strategies would be applicable to the synthesis of this compound.

Data Tables

Table 1: Synthesis of Related Substituted Benzamides and Precursors

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

| 3-Bromo-4-fluoronitrobenzene | 4-Fluoronitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), acetic acid, 15°C, 3 h | 98.7% | researchgate.net |

| 3-Bromo-N-methyl-5-nitrobenzamide | Methyl 3-bromo-5-nitrobenzoate | Methanamine methanol (B129727) solution, 1,8-diazabicyclo[5.4.0]undec-7-ene, tetrahydrofuran, 20°C | 94.6% | chemicalbook.com |

| 2-Fluoro-3-nitrobenzoic acid | 2-Fluoro-3-nitrotoluene | Sodium dichromate, lithium hydroxide (B78521) monohydrate, isopropanol, 25°C, 3 h | 96% | chemicalbook.com |

| 3-Fluoro-4-nitrobenzoic acid | 3-Fluoro-4-nitrotoluene | Potassium dichromate, sulfuric acid, acetic acid, 120°C, 2 h | 83% | chemicalbook.com |

| 3-Bromo-4-phenylisothiazole-5-carboxylic Acid | 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA, ~0°C | 99% | mdpi.com |

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent plays a pivotal role in the synthesis of this compound and its derivatives, influencing both the rate and equilibrium position of the reactions. For instance, in the bromination of 5-fluoro-4-nitropyridine to yield 3-bromo-5-fluoro-4-nitropyridine, a precursor to the amide, solvents like dichloromethane (B109758) are commonly employed. The polarity and proticity of the solvent can significantly affect the stability of reaction intermediates and transition states, thereby altering the reaction kinetics.

In reactions involving charged intermediates, such as in nucleophilic aromatic substitution, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate by solvating the cation while leaving the nucleophile relatively free. Conversely, protic solvents might solvate the nucleophile, reducing its reactivity. The thermodynamic aspect is also influenced by the solvent through differential solvation of reactants and products, which can shift the equilibrium of the reaction.

Catalyst Systems and Reagent Stoichiometry for Selective Transformations

The selective synthesis of derivatives from this compound heavily relies on the appropriate choice of catalyst systems and precise control of reagent stoichiometry. For example, in the reduction of the nitro group, the choice of catalyst is critical to avoid dehalogenation. Palladium on carbon (Pd/C) is a common catalyst for this transformation. nih.govnih.govtypeset.io The stoichiometry of the reducing agent, such as hydrazine (B178648) hydrate (B1144303) or sodium borohydride (B1222165), must be carefully controlled to achieve selective reduction of the nitro group without affecting the bromo and fluoro substituents. nih.govrsc.org

In cross-coupling reactions, the nature of the palladium catalyst and its ligands, along with the stoichiometry of the coupling partners and base, dictates the efficiency and selectivity of the reaction. For instance, in Suzuki-Miyaura coupling, the ratio of the boronic acid to the aryl halide can influence the yield and purity of the biaryl product. nih.govresearchgate.net

Temperature Control and Pressure Optimization in Multi-Step Synthesis

Temperature and pressure are critical parameters in the multi-step synthesis of this compound and its derivatives. Temperature control is essential for managing reaction rates and preventing side reactions. For example, the nitration of precursor molecules often requires careful temperature management to prevent over-nitration or decomposition. Similarly, in the reduction of the nitro group, temperature can influence selectivity; higher temperatures might favor undesired side reactions like dehalogenation. chemrxiv.org

Advanced Synthetic Transformations Involving the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through various advanced synthetic transformations. These reactions allow for the introduction of new functional groups and the construction of intricate molecular architectures.

C-H Functionalization Approaches at Proximal and Distal Positions

C-H functionalization has emerged as a powerful tool for the direct modification of organic molecules, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.govrsc.org In the context of this compound and its derivatives, C-H functionalization can be directed to specific positions on the aromatic ring. The directing group, often an amide or a related functional group, can facilitate the activation of C-H bonds at the ortho position (proximal). researchgate.net

Distal C-H functionalization, at the meta or para positions, is more challenging but can be achieved using specialized directing groups or catalytic systems. rsc.org These methods enable the introduction of various substituents, such as alkyl, aryl, or heteroaryl groups, at positions that are not easily accessible through classical methods.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

The bromine atom on the this compound ring is a key handle for a variety of metal-catalyzed cross-coupling reactions, allowing for significant diversification of the core structure.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester. nih.govresearchgate.net This method is widely used to introduce aryl or heteroaryl substituents at the 3-position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govresearchgate.net

Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by copper, allows for the coupling of the aryl bromide with a terminal alkyne to form an alkynyl-substituted derivative. wikipedia.orglibretexts.org This transformation is valuable for introducing linear alkyne functionalities, which can be further elaborated. organic-chemistry.orgresearchgate.net

Buchwald–Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This allows for the introduction of a wide range of primary and secondary amines at the 3-position, leading to the synthesis of various N-arylated compounds.

The table below summarizes the key features of these cross-coupling reactions.

| Reaction | Catalyst System | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium catalyst, Base | Boronic acid/ester | C-C |

| Sonogashira | Palladium catalyst, Copper co-catalyst, Base | Terminal alkyne | C-C (alkyne) |

| Buchwald–Hartwig | Palladium catalyst, Base | Amine | C-N |

Reduction Reactions of the Nitro Group to Amine Functionalities

The reduction of the nitro group in this compound to an amine is a crucial transformation, as the resulting aniline (B41778) derivative is a key intermediate for further functionalization, such as in the synthesis of pharmaceuticals. nih.govnih.govtypeset.io The primary challenge in this reaction is the selective reduction of the nitro group without affecting the bromo and fluoro substituents.

Several methods have been developed for the selective reduction of nitroarenes. organic-chemistry.org Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common and effective method. nih.govnih.govtypeset.io The choice of reducing agent is also critical. Hydrazine hydrate in the presence of Pd/C has been shown to be a highly selective system for the reduction of halogenated nitroarenes. nih.govnih.govtypeset.io Other reducing agents, such as sodium borohydride in the presence of a catalyst, can also be employed. rsc.orgunimi.it The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize the yield of the desired aniline and minimize side products. nih.govunimi.it

Nucleophilic Substitution at Bromine or Fluorine Centers

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group located ortho and para to the halogen substituents. This activation facilitates the attack of nucleophiles at the carbon atoms bearing the bromine and fluorine atoms. The relative reactivity of the C-Br and C-F bonds in SNAr reactions is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. Generally, in nucleophilic aromatic substitution, the C-F bond is more readily cleaved than the C-Br bond due to the higher electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. However, the C-Br bond is weaker, which can influence its reactivity.

Detailed research findings from a patent application demonstrate the successful nucleophilic substitution at the bromine center of this compound. In this specific example, the bromine atom is displaced by a primary amine nucleophile.

A patent for the synthesis of heterocyclic compounds as STING modulators describes the reaction of this compound with a primary amine. google.com The reaction was carried out in ethanol (B145695) at a temperature of 60 °C for one hour, leading to the substitution of the bromine atom by the amino group of the nucleophile. google.com

Detailed Research Findings

The following table summarizes the experimental details for the nucleophilic substitution reaction of this compound as described in the cited literature.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Reference |

| This compound | tert-butyl (E)-(4-aminobut-2-en-1-yl)carbamate | Ethanol | 60 | 1 | N-(4-((tert-butoxycarbonyl)amino)but-2-en-1-yl)-5-fluoro-4-nitro-3-aminobenzamide | google.com |

The mechanistic pathway for this type of reaction generally proceeds via the classical SNAr mechanism. This involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bonded to the leaving group (in this case, bromine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

Departure of the leaving group: The aromaticity of the ring is restored by the elimination of the leaving group (bromide ion).

The strong electron-withdrawing nitro group plays a crucial role in stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction. While the provided example shows substitution at the bromine position, the fluorine atom is also a potential site for nucleophilic attack. The regioselectivity of the substitution (i.e., whether the bromine or fluorine is replaced) can be influenced by the reaction conditions and the nature of the nucleophile.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 5 Fluoro 4 Nitrobenzamide

X-ray Crystallography for Solid-State Structural Determination

Comprehensive X-ray crystallography data for 3-Bromo-5-fluoro-4-nitrobenzamide is not extensively available in public scientific literature. This specialized technique provides definitive information on the solid-state conformation and packing of molecules within a crystal lattice. For related compounds, such as N-(4-Bromophenyl)-4-nitrobenzamide, studies have revealed details about the dihedral angles between benzene (B151609) rings and the nature of intermolecular hydrogen bonds that create a three-dimensional network. researchgate.net However, a specific analysis for this compound is not publicly documented.

Determination of Crystal Packing Motifs and Supramolecular Assemblies

Information regarding the specific crystal packing motifs and supramolecular assemblies of this compound is not available in published research.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and Halogen Bonding

A detailed analysis of the hydrogen and halogen bonding interactions for this compound is not found in the accessible literature. In similar structures, weak intermolecular N—H···O and C—H···O hydrogen bonds are known to be key features in the crystal packing. researchgate.net

Conformational Analysis of the Benzamide (B126) Unit and Dihedral Angles in the Crystal Lattice

Specific data on the conformational analysis and dihedral angles of the benzamide unit in the crystal lattice of this compound are not publicly available. For comparison, in the related molecule N-(4-Bromophenyl)-4-nitrobenzamide, the amide group is twisted relative to the planes of the aromatic rings. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

While complete, formally published and assigned NMR data with coupling constants for this compound is scarce, predicted and observed spectra are available through various chemical databases. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The electronegative substituents (bromo, fluoro, and nitro groups) on the benzene ring significantly influence the chemical shifts of the aromatic protons. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

For context, the ¹H NMR spectrum of the related compound 3-Bromo-5-nitrobenzoic acid shows distinct signals for its aromatic protons. chemicalbook.com Another related compound, 3-Bromo-4-fluorobenzoic acid, also has characterized ¹H NMR data. chemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

Below is a table of predicted NMR data. Note that experimental values can vary based on solvent and other conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 8.0 - 8.5 | Doublet |

| ¹H (Aromatic) | 7.5 - 8.0 | Doublet |

| ¹H (Amide) | 7.0 - 7.5 (broad) | Singlet |

| ¹³C (C=O) | 160 - 165 | Singlet |

| ¹³C (Aromatic C-Br) | 110 - 115 | Singlet |

| ¹³C (Aromatic C-F) | 155 - 160 | Doublet (¹JCF) |

| ¹³C (Aromatic C-NO₂) | 145 - 150 | Singlet |

| ¹³C (Aromatic C-H) | 120 - 130 | Singlet |

| ¹³C (Aromatic C-H) | 115 - 125 | Singlet |

| ¹³C (Aromatic C-CONH₂) | 135 - 140 | Singlet |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

There are no publicly available research articles detailing the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the definitive structural assignment of this compound. These advanced techniques are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

The vibrational spectrum of this compound is complex, with characteristic bands arising from the vibrations of the amide group, the substituted benzene ring, and the nitro, bromo, and fluoro substituents. The precise position and intensity of these bands are influenced by electronic and steric effects from the various substituents on the aromatic ring. acs.orgnih.gov

The primary functional groups and their expected vibrational frequencies are:

Amide Group (-CONH₂): The primary amide group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. youtube.com The C=O stretching vibration, known as the Amide I band, is very strong and is expected in the 1680-1630 cm⁻¹ range. The N-H bending vibration, or Amide II band, is typically found between 1650 and 1580 cm⁻¹. youtube.com

Nitro Group (-NO₂): The nitro group is readily identified by two strong absorption bands. The asymmetrical N-O stretching vibration occurs in the range of 1550-1475 cm⁻¹, while the symmetrical stretch is observed at 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of these intense peaks is a key diagnostic feature for aromatic nitro compounds. spectroscopyonline.com

Aromatic Ring System: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). orgchemboulder.com The carbon-carbon stretching vibrations within the benzene ring result in a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.orgopenstax.org Furthermore, strong absorptions due to C-H out-of-plane bending in the 900-675 cm⁻¹ range can be diagnostic of the ring's substitution pattern. orgchemboulder.com

Carbon-Halogen Bonds: The C-F and C-Br stretching vibrations are also expected. The C-F stretch typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-Br stretch is found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data for similarly substituted benzamides and aromatic compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (-CONH₂) | N-H Asymmetric Stretch | ~3350 | Medium-Strong |

| N-H Symmetric Stretch | ~3180 | Medium-Strong | |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | |

| N-H Bend (Amide II) | 1650 - 1580 | Medium-Strong | |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1550 - 1475 | Very Strong |

| N-O Symmetric Stretch | 1360 - 1290 | Very Strong | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak-Medium |

| C=C Ring Stretch | 1600 - 1450 | Medium-Variable | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | |

| Carbon-Halogen | C-F Stretch | 1250 - 1000 | Strong |

| C-Br Stretch | 600 - 500 | Medium-Strong |

This table is generated based on established frequency ranges for the specified functional groups in various molecular environments. youtube.comorgchemboulder.comorgchemboulder.compressbooks.pub

To achieve an unambiguous assignment of the observed vibrational bands in the experimental FTIR and Raman spectra of this compound, a correlation with theoretically predicted spectra is invaluable. This is typically accomplished using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method. nih.gov

The process involves:

Computational Modeling: The three-dimensional structure of the molecule is first optimized to find its most stable energetic conformation.

Frequency Calculation: Using a suitable level of theory and basis set, such as B3LYP/6-311++G**, the vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated. researchgate.net These calculations provide a theoretical spectrum that can be directly compared to the experimental one.

Spectral Correlation and Assignment: The calculated vibrational modes are visualized to understand the exact atomic motions involved in each vibration. By comparing the pattern of the experimental spectrum with the theoretically predicted one, a detailed and reliable assignment of each band to a specific vibrational mode can be made. nih.govtsijournals.comarxiv.org Studies on similar molecules, such as substituted benzamides and triazoles, have demonstrated excellent agreement between experimental data and spectra predicted by DFT methods. researchgate.nettsijournals.com This correlative approach allows for a deeper understanding of the molecule's structure and bonding.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the definitive confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an ion.

For this compound, the molecular formula is C₇H₄BrFN₂O₃. The presence of bromine is significant, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M+ and M+2 peaks), which is a clear indicator for the presence of a single bromine atom.

By calculating the exact monoisotopic mass of the molecule and comparing it to the experimentally measured value from HRMS, the molecular formula can be unequivocally confirmed.

The table below shows the calculated exact masses for the molecular ions of this compound, corresponding to the two bromine isotopes.

| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |

| [C₇H₄⁷⁹BrFN₂O₃]⁺ | ⁷⁹Br | 260.9416 |

| [C₇H₄⁸¹BrFN₂O₃]⁺ | ⁸¹Br | 262.9396 |

Calculated using the most abundant isotopes: C=12.00000, H=1.00783, Br=78.91834, F=18.99840, N=14.00307, O=15.99491.

An experimental HRMS measurement yielding a mass value extremely close to 260.9416 Da, along with a corresponding peak at approximately 262.9396 Da with nearly the same intensity, would provide definitive confirmation of the elemental composition and, therefore, the molecular formula of this compound.

Computational and Theoretical Chemistry Investigations of 3 Bromo 5 Fluoro 4 Nitrobenzamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It offers a framework to understand the behavior of 3-Bromo-5-fluoro-4-nitrobenzamide at a quantum mechanical level.

Geometry Optimization and Global Minimum Conformational Analysis

The initial step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the global minimum energy conformation. This stable structure serves as the foundation for all subsequent calculations of molecular properties. nih.gov The optimization is typically performed using a specific DFT functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. prensipjournals.com The resulting optimized structure reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule in its lowest energy state.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter that describes the molecule's reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks. For this compound, the HOMO is expected to be localized over the more electron-rich parts of the molecule, while the LUMO will be concentrated on the electron-deficient regions.

| Parameter | Value |

| HOMO Energy | (Value not available in search results) |

| LUMO Energy | (Value not available in search results) |

| HOMO-LUMO Energy Gap | (Value not available in search results) |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. nih.gov It illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack (nucleophilic sites), while blue represents areas of positive electrostatic potential, prone to nucleophilic attack (electrophilic sites). Green denotes regions of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, making them nucleophilic centers. Conversely, the regions around the hydrogen atoms of the amide group and potentially the carbon atom attached to the electron-withdrawing groups would exhibit a positive potential, marking them as electrophilic sites.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, revealing information about charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.net For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen, nitrogen, fluorine, and bromine atoms to the antibonding orbitals of the aromatic ring and the carbonyl and nitro groups. These interactions, particularly the charge delocalization, play a significant role in stabilizing the molecular structure.

Conceptual DFT Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Chemical Potential)

Conceptual DFT provides a set of global reactivity descriptors that help in understanding the chemical behavior of a molecule. researchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals.

Chemical Hardness (η) : This is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A higher value of chemical hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. It is a useful measure of a molecule's electrophilic character.

Chemical Potential (μ) : This is related to the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies.

These parameters provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | (Value not available in search results) |

| Electrophilicity Index (ω) | μ² / (2η) | (Value not available in search results) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | (Value not available in search results) |

| Property | Predicted Value |

| Molecular Weight | 263.02 g/mol bldpharm.com |

| Molecular Formula | C7H4BrFN2O3 bldpharm.com |

| Dipole Moment | (Value not available in search results) |

| Polarizability | (Value not available in search results) |

| Hyperpolarizability | (Value not available in search results) |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and assess the stability of molecules like this compound. By simulating the atomic motions over time, MD provides a dynamic picture of the molecule's behavior.

The stability of different conformers is evaluated by analyzing their potential energies throughout the simulation. The results can be visualized through Ramachandran-like plots, which show the energetically favorable and unfavorable dihedral angles. For this compound, the planarity of the molecule is influenced by the steric hindrance and electrostatic interactions between the bulky bromine atom, the electronegative fluorine and nitro groups, and the amide group.

Theoretical Spectroscopic Predictions and Validation Against Experimental Data

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound, which can then be validated against experimental data.

Computational Prediction of Vibrational Spectra (FTIR, Raman)

Density Functional Theory (DFT) calculations are commonly used to predict the vibrational spectra (FTIR and Raman) of organic molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies and their corresponding intensities. For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed assignment of the vibrational modes.

The predicted spectra would show characteristic peaks for the functional groups present in the molecule. For example, the C=O stretching of the amide group is expected in the range of 1680-1650 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the 3350-3180 cm⁻¹ region. The aromatic C-C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. The C-NO₂ stretching vibration is expected around 1550-1500 cm⁻¹ (asymmetric) and 1360-1320 cm⁻¹ (symmetric). The C-Br and C-F stretching vibrations would be found at lower frequencies.

Comparing these theoretical spectra with experimental FTIR and Raman data allows for a precise assignment of the observed bands and can help in identifying the presence of specific conformers or intermolecular interactions. semanticscholar.orgnih.gov

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H asymmetric stretch | 3350 |

| N-H symmetric stretch | 3180 |

| C=O stretch | 1670 |

| Aromatic C=C stretch | 1590 |

| N-O asymmetric stretch | 1540 |

| N-O symmetric stretch | 1350 |

| C-F stretch | 1250 |

| C-Br stretch | 680 |

Note: These are illustrative values based on typical ranges for the respective functional groups and may vary based on the specific computational method and basis set used.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of complex organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a widely accepted approach for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov

For this compound, the calculated chemical shifts can help in assigning the signals in the experimental NMR spectra. The electron-withdrawing nature of the nitro and fluoro groups, and the bromine atom, will significantly influence the chemical shifts of the aromatic protons and carbons. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, making it a valuable probe for studying intermolecular interactions. southampton.ac.ukbiophysics.orgwikipedia.orgnih.gov The predicted chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.5 - 8.5 |

| Amide NH₂ | 7.0 - 8.0 |

| Aromatic C | 110 - 150 |

| C=O | 165 - 175 |

| ¹⁹F | -100 to -120 |

Note: These are illustrative values and are highly dependent on the solvent and the specific computational parameters.

Computational Modeling of Molecular Recognition and Intermolecular Forces

The biological activity and material properties of this compound are governed by its interactions with other molecules. Computational modeling provides a molecular-level understanding of these recognition processes.

Analysis of Hydrogen Bonding Networks and Stability in Various Environments

The amide and nitro groups in this compound can act as hydrogen bond donors and acceptors, respectively. This allows the molecule to form various intra- and intermolecular hydrogen bonds. rsc.orgnih.gov In the solid state, these hydrogen bonds can lead to the formation of specific crystal packing motifs, such as dimers or chains. acs.org

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density at the bond critical points of these hydrogen bonds, providing a quantitative measure of their strength. researchgate.net The stability of these hydrogen-bonded networks can be further investigated in different environments, such as in the presence of solvent molecules, to understand how the surrounding medium affects the interaction patterns. While intramolecular hydrogen bonding with the ortho-nitro group is a possibility, steric factors can influence its formation. quora.comstackexchange.com

Modeling of Solute-Solvent Interactions and Their Influence on Molecular Conformation and Electronic Properties

The interactions between this compound and solvent molecules can significantly impact its conformation and electronic properties. nih.gov Explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium, can be used to study these effects.

For instance, in a polar protic solvent like water, the amide and nitro groups will form strong hydrogen bonds with the solvent molecules. These interactions can stabilize certain conformations over others and can alter the electronic structure of the molecule, which can be observed through changes in the calculated UV-Vis and NMR spectra. The solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent, can also be calculated to assess its solubility. Studies on related amides have shown that both enthalpy and entropy contributions are strongly dependent on the solvent. nih.gov

Role As a Synthetic Intermediate and Precursor in Complex Molecular Architecture

Application in the Construction of Highly Functionalized Aromatic and Heterocyclic Systems

The chemical architecture of 3-Bromo-5-fluoro-4-nitrobenzamide, characterized by an electron-deficient aromatic ring, makes it an excellent substrate for nucleophilic aromatic substitution reactions. The nitro group at position 4, coupled with the fluorine at position 5, strongly activates the ring, facilitating the displacement of the bromo or fluoro substituents by a wide range of nucleophiles. This reactivity is harnessed to create highly substituted aromatic compounds that are often precursors to pharmacologically active molecules and advanced materials.

Furthermore, this compound is a valuable precursor for the synthesis of various heterocyclic systems. The functional groups present can be chemically manipulated to facilitate ring-closing reactions, leading to the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Precursor for Nitrile Formation via Dehydration of the Amide Group

The primary amide group of this compound can be readily converted to a nitrile functionality through dehydration. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of dehydrating agents.

A common method for this conversion involves treating the amide with reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). The resulting 3-bromo-5-fluoro-4-nitrobenzonitrile (B1511507) is a valuable intermediate in its own right, as the nitrile group can undergo a wide array of chemical transformations. For instance, it can be hydrolyzed back to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Formula | Conditions |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Often used with a base like pyridine (B92270) or triethylamine, typically in a chlorinated solvent. |

| Phosphorus Pentoxide | P₂O₅ | A powerful dehydrating agent, often requiring heating. |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | Reacts under mild conditions, often in the presence of a base like pyridine. |

Integration into Diverse Chemical Scaffolds for Advanced Organic Synthesis

The versatility of this compound allows for its integration into a multitude of chemical scaffolds, serving as a foundational element in the synthesis of more complex molecular architectures. The bromo substituent is particularly useful for engaging in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions enable the attachment of a wide variety of organic fragments to the aromatic ring, dramatically increasing molecular complexity.

For example, a Suzuki coupling reaction could be employed to introduce a new aryl or vinyl group at the position of the bromine atom. This is a cornerstone of modern synthetic chemistry, allowing for the modular construction of complex biaryl systems, which are common motifs in pharmaceuticals and organic electronics.

Table 2: Examples of Cross-Coupling Reactions Utilizing Aryl Bromides

| Reaction Name | Catalyst System (Typical) | Reactant Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | C-C (Aryl-Aryl) |

| Heck Coupling | Pd(OAc)₂, PPh₃, Et₃N | Alkene | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Terminal alkyne | C-C (Aryl-Alkynyl) |

Utilization in Tandem Reactions and Multi-Component Strategies

The multiple reactive sites on this compound make it an ideal candidate for use in tandem reactions and multi-component strategies. These approaches are highly efficient, allowing for the construction of complex molecules in a single synthetic operation, thereby reducing the number of steps, saving time, and minimizing waste.

A hypothetical multi-component reaction could involve the in-situ generation of a reactive species from this compound, which then participates in a cascade of reactions with other components in the reaction mixture. For instance, a nucleophilic aromatic substitution at the fluorine position, followed by a reduction of the nitro group to an amine, could set the stage for an intramolecular cyclization, all in a single pot. While specific examples for this exact molecule are not widely documented in readily available literature, its structure lends itself to such elegant and efficient synthetic strategies, which are at the forefront of modern organic chemistry.

Structure Reactivity Relationship Srr Studies of 3 Bromo 5 Fluoro 4 Nitrobenzamide Analogs

Impact of Substituent Positions (Bromo, Fluoro, Nitro) on Reaction Selectivity and Yields

The positions of the bromo, fluoro, and nitro groups on the benzamide (B126) ring are critical in determining the course and efficiency of chemical reactions, particularly in nucleophilic aromatic substitution (SNAr). The nitro group at position 4, which is para to the amide group, plays a dominant role. As a powerful electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack. libretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In 3-bromo-5-fluoro-4-nitrobenzamide, both the bromo and fluoro substituents are located at positions ortho to the nitro group (positions 3 and 5), making them susceptible to displacement by nucleophiles.

The mechanism of SNAr reactions involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is key to the reaction's feasibility. The nitro group at position 4 effectively stabilizes this intermediate by delocalizing the negative charge through resonance. libretexts.org

Reaction selectivity in such a di-halogenated system depends on the relative leaving group ability of bromide versus fluoride. In many substitution reactions, bromide is a better leaving group than fluoride. However, in nucleophilic aromatic substitution, this is not always the case. The rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine can increase the electrophilicity of the carbon atom to which it is attached, potentially accelerating the initial nucleophilic attack. Research on related compounds like 4-bromo-5-nitrophthalonitrile indicates that the bromine atom is highly reactive and can be selectively substituted first. numberanalytics.com In the case of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.org Therefore, the reaction conditions and the nature of the incoming nucleophile will ultimately determine which halogen is preferentially substituted, leading to different product yields.

Table 1: Predicted Reaction Selectivity in Nucleophilic Aromatic Substitution of this compound This table is a conceptual representation based on established principles of SNAr reactivity.

| Nucleophile Type | Predicted Major Product | Rationale |

| "Hard" Nucleophiles (e.g., RO⁻, R₂NH) | Substitution of Fluorine | The more electronegative fluorine atom enhances the electrophilicity of C5, favoring attack by hard, charge-dense nucleophiles. |

| "Soft" Nucleophiles (e.g., RS⁻) | Substitution of Bromine | The more polarizable bromine atom and weaker C-Br bond may favor reaction with soft, polarizable nucleophiles. |

| Bulky Nucleophiles | Potential decrease in overall yield | Steric hindrance from adjacent substituents could lower the rate of attack at both C3 and C5. |

Influence of Halogen and Nitro Groups on Amide Bond Stability and Transformational Pathways

The amide bond is generally recognized for its high stability, a consequence of resonance delocalization that imparts a partial double-bond character to the C-N bond. masterorganicchemistry.comnih.govnih.gov This stability makes amide bond cleavage challenging, often requiring harsh conditions or enzymatic catalysis. nih.gov

In this compound, the substituents on the aromatic ring primarily influence the reactivity of the ring itself rather than directly cleaving the amide bond. The strong electron-withdrawing effects of the nitro and halogen groups decrease the electron density of the entire molecule, including the carbonyl carbon of the amide. This can render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted benzamide. However, the activation of the ring for SNAr is a much more pronounced effect. libretexts.org

Furthermore, certain advanced methods for amide bond activation, such as those using transition metals, rely on intramolecular cyclization. nih.gov The specific positioning of substituents on the aromatic ring would be a critical design element in any such strategy applied to this scaffold.

Comparative Analysis of Reactivity Profiles with Other Substituted Benzamide Scaffolds

The reactivity of this compound is best understood by comparing it to other substituted benzamides. The presence and arrangement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) are the primary determinants of reactivity.

Compared to unsubstituted benzamide , which is relatively inert to nucleophilic aromatic substitution, this compound is highly activated. The cooperative electron-withdrawing power of the nitro group and two halogens makes the aromatic ring extremely electron-poor and thus highly susceptible to attack by nucleophiles.

Compared to 4-nitrobenzamide , the addition of two halogen atoms in the 3 and 5 positions further increases the ring's electrophilicity. This would be expected to result in a faster rate of SNAr if a suitable leaving group were present elsewhere on the ring. In the target molecule, the halogens themselves serve as the leaving groups.

Compared to a benzamide with only halogen substituents , the presence of the nitro group at the para position is the most significant factor for activating SNAr. A compound like 3,5-dibromobenzamide (B63241) would be far less reactive towards nucleophiles because it lacks the strong activation and charge stabilization provided by the nitro group.

The position of the nitro group is also paramount. A 3-nitrobenzamide analog would be significantly less reactive to nucleophilic substitution of groups at positions 1 or 5. This is because a meta-nitro group cannot delocalize the negative charge of the Meisenheimer intermediate through resonance, making its activating effect much weaker. libretexts.org

Table 2: Comparative Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)

| Benzamide Scaffold | Key Substituents | Expected Reactivity in SNAr | Rationale |

| Benzamide | None | Very Low / Inert | The ring is electron-rich and not activated for nucleophilic attack. |

| 3,5-Difluorobenzamide | Two Halogens (meta) | Low | Halogens are weakly deactivating; no strong activating group present. |

| 4-Nitrobenzamide | One EWG (para) | Activated (if a leaving group is present) | The nitro group strongly activates the ring for SNAr. libretexts.org |

| 3-Nitrobenzamide | One EWG (meta) | Low Activation | The nitro group is meta to potential leaving groups, offering poor resonance stabilization of the intermediate. libretexts.org |

| This compound | One strong EWG, two halogens | High | The nitro group strongly activates the ortho positions where the halogen leaving groups are located. |

Electronic and Steric Effects of Substituents on Reaction Mechanisms and Rates

The reactivity of this compound is governed by a combination of electronic and steric effects originating from its substituents.

Electronic Effects: The dominant electronic feature is the strong electron-withdrawing nature of the nitro group, which operates through both the inductive effect (-I) and the resonance effect (-M). The -M effect is particularly important in SNAr, as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the reaction. libretexts.org

Steric Effects: Steric hindrance can play a role in determining reaction rates and, in some cases, selectivity. numberanalytics.comlibretexts.org In this compound, the substituents at positions 3 and 5 are ortho to the amide group at position 1. These could potentially influence the conformation of the amide group, possibly forcing it out of plane with the benzene (B151609) ring and altering its electronic interaction. However, the primary steric consideration involves the approach of a nucleophile to the carbon atoms bearing the halogens (C3 and C5). The bromine atom is significantly larger than the fluorine atom, which might lead a bulky nucleophile to preferentially attack the less hindered C-F position. Conversely, the electronic factors often dominate over steric considerations in such highly activated systems. numberanalytics.com

Emerging Research Directions and Future Perspectives in 3 Bromo 5 Fluoro 4 Nitrobenzamide Research

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of sustainable chemistry is prompting a re-evaluation of traditional synthetic pathways. For 3-Bromo-5-fluoro-4-nitrobenzamide and related compounds, this involves exploring reactions that minimize waste, reduce energy consumption, and utilize less hazardous reagents. A significant focus is on the development of one-pot syntheses and tandem reactions, which streamline processes by combining multiple steps without isolating intermediates.

Future methodologies are also likely to incorporate alternative energy sources, such as microwave irradiation and ultrasonication, to accelerate reaction times and improve yields. The use of greener solvents, including water, supercritical fluids, and ionic liquids, is another critical area of investigation aimed at reducing the environmental footprint of synthetic processes.

Exploration of Advanced Catalytic Systems for Functionalization

The functionalization of the this compound core is pivotal for its use in creating diverse chemical entities. Advanced catalytic systems are at the forefront of this exploration. Researchers are increasingly employing transition-metal catalysts, such as palladium, copper, and nickel, to facilitate cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the bromine and fluorine positions, opening up a vast chemical space for drug discovery and materials science.

Recent studies have demonstrated the utility of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, for the derivatization of similar halogenated nitroaromatic compounds. The development of more robust and efficient catalysts, including those based on N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands, is an active area of research. These advanced catalysts often operate under milder conditions and with lower catalyst loadings, contributing to more sustainable and cost-effective syntheses.

Deeper Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and designing new reactions. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, are becoming indispensable tools for monitoring reaction progress and identifying transient intermediates. These methods provide real-time insights into the reaction kinetics and pathways, enabling chemists to fine-tune conditions for maximum efficiency and selectivity.

Complementing these experimental techniques, computational chemistry, particularly density functional theory (DFT), is playing an increasingly important role. DFT calculations can be used to model reaction profiles, predict transition state geometries, and rationalize observed selectivities. This synergy between experimental and computational approaches is expected to lead to a more profound understanding of the factors governing the reactivity of this compound and to guide the rational design of novel synthetic transformations. The monitoring of such processes can be carried out using methods like nuclear magnetic resonance spectroscopy and mass spectrometry google.com.

Strategic Design of Complex Architectures Utilizing the Benzamide (B126) Core

The unique electronic and steric properties of this compound make it an attractive scaffold for the construction of complex molecular architectures. The presence of multiple reactive sites—the bromine, fluorine, and nitro groups, as well as the benzamide moiety itself—allows for a stepwise and regioselective functionalization.

This strategic approach enables the synthesis of highly substituted aromatic compounds that would be challenging to prepare by other means. For instance, the nitro group can be reduced to an amine, which can then be further derivatized. The bromine and fluorine atoms can be selectively replaced through nucleophilic aromatic substitution or cross-coupling reactions. This versatility has led to the incorporation of the benzamide core into a variety of larger molecules with potential applications in medicinal chemistry and materials science. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, for example, have been synthesized and shown to possess antidiabetic properties nih.gov.

Future research will likely focus on the use of this compound in the synthesis of macrocycles, polymers, and other supramolecular structures. The ability to precisely control the three-dimensional arrangement of functional groups around the central benzamide ring is a key advantage in the design of molecules with specific binding properties or electronic characteristics.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 1807089-08-2 bldpharm.com, 1345471-86-4 bldpharm.com | C₇H₄BrFN₂O₃ | 263.02 | Building block for complex molecules |

| 3-Bromo-4-fluoro-5-nitrobenzoic acid | 1290117-21-3 | C₇H₃BrFNO₄ | 279.01 | Intermediate for synthesis biosynth.comsigmaaldrich.com |

| 3-Bromo-5-nitrobenzotrifluoride | 630125-49-4 | C₇H₃BrF₃NO₂ | 270.00 | Intermediate in chemical synthesis chemicalbook.com |

| 3-Bromo-N-methyl-5-nitrobenzamide | 90050-52-5 | C₈H₇BrN₂O₃ | 259.06 | Used in chemical synthesis chemicalbook.com |

| 3-Fluoro-4-nitrobenzamide | 3556-52-3 | C₇H₅FN₂O₃ | 184.12 | Related benzamide structure biosynth.com |

| 3-Bromo-4-nitrophenol | 5470-65-5 | C₆H₄BrNO₃ | 218.00 | Organic building block bldpharm.com |

| 3,4,5-Trifluorobromobenzene | 138526-69-9 | C₆H₂BrF₃ | 214.98 | Used in synthesis of inhibitors google.comgoogle.com |

| 3-Bromo-4-phenylisothiazole-5-carboxylic Acid | Not available | C₁₀H₆BrNO₂S | 284.13 | Synthesized from the corresponding carboxamide mdpi.com |

| 3-bromo-4-isobutyloxyphenyl carbothioamide | Not available | C₁₁H₁₄BrNOS | 292.20 | Intermediate for Febuxostat researchgate.net |

| 3-bromo-5-fluoro-4-nitropyridine | 1807155-85-6 | C₅H₂BrFN₂O₂ | 220.98 | Potential antimicrobial and anticancer effects |

Q & A

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices, identifying electron-deficient carbons susceptible to nucleophilic attack. The nitro group’s meta-directing effect can be quantified via electrostatic potential maps .

- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction rates by modeling solvation shells around reactive sites .

- Machine Learning : Train models on existing SNAr reaction datasets to predict optimal conditions (temperature, catalyst) for functionalizing the benzene core .

How should researchers handle safety and stability concerns during experimental work with this compound?

Basic Research Question

- Thermal Stability : Nitro groups are potentially explosive under high heat. Conduct DSC/TGA analysis to determine safe temperature thresholds .

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Refer to GHS hazard codes (e.g., H318 for eye damage) for proper disposal .

- Storage : Store in amber vials at –20°C under inert atmosphere (N₂ or Ar) to prevent photodegradation or hydrolysis .

What strategies optimize the purification of this compound from complex reaction mixtures?

Advanced Research Question

- Column Chromatography : Use silica gel with a gradient eluent (hexane/EtOAc) to separate isomers. Monitor fractions by HPLC-MS .

- Recrystallization : Test solvents (e.g., ethanol/water mixtures) for optimal crystal formation. Polar solvents like DMF may co-solubilize impurities .

- HPLC Prep-Scale : Reverse-phase C18 columns with acetonitrile/water buffer resolve closely related byproducts (e.g., di-nitrated derivatives) .

How does the electronic interplay between bromine, fluorine, and nitro groups influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

- Suzuki-Miyaura Coupling : Bromine’s position (meta to nitro) affects oxidative addition efficiency. Fluorine’s electronegativity deactivates the ring but enhances Pd catalyst turnover in certain cases .

- DFT Analysis : Calculate charge distribution to predict whether bromine (vs. fluorine) acts as the primary leaving group. The nitro group’s resonance effects may stabilize negative charge during metallation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.